2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C7H6Br2ClNO and a molecular weight of 315.39 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one typically involves the reaction of 3-chloropyridine with bromoacetyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)ethan-1-one: Similar structure but with a bromine atom at a different position on the pyridine ring.
2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one: Similar structure but with the chlorine atom at a different position on the pyridine ring.
1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one: Similar structure but with both bromine and chlorine atoms at different positions on the pyridine ring.
Uniqueness
2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry .
Biological Activity
2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is a halogenated organic compound with significant biological activity. Its structure, characterized by the presence of bromine and chlorine substituents on a pyridine ring, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.
- Molecular Formula : C₇H₅BrClN
- Molecular Weight : 234.48 g/mol
- CAS Number : 1187785-52-9
- Physical State : Colorless to pale yellow liquid with a pungent odor
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modification of enzyme activity and influence various signaling pathways within cells.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which alters their function.
- Protein Interaction : It can interact with various proteins, leading to functional modifications that may inhibit or activate cellular processes.
- Cellular Signaling Modulation : By affecting key signaling molecules, such as kinases and transcription factors, it can alter gene expression profiles.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound has antimicrobial properties against various pathogens. For example, it has shown effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Its ability to induce apoptosis in cancer cells has been observed in vitro, indicating potential for therapeutic use in oncology.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of halogenated pyridine derivatives, including this compound, on various cancer cell lines .
- Antimicrobial Efficacy : Research demonstrated that the compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibiotic agent .
- Mechanistic Insights : Investigations into its mechanism revealed that it could disrupt cellular redox states and influence signaling pathways related to cell survival and proliferation .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
2-bromo-1-(3-chloropyridin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZDSACCQKXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.